molecular formula C3H5Br3 B147538 1,2,3-Tribromopropane CAS No. 96-11-7

1,2,3-Tribromopropane

Cat. No. B147538
CAS RN: 96-11-7
M. Wt: 280.78 g/mol
InChI Key: FHCLGDLYRUPKAM-UHFFFAOYSA-N
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Description

1,2,3-Tribromopropane is a halogenated hydrocarbon with the presence of three bromine atoms attached to a three-carbon alkane chain. It is a compound of interest in various chemical syntheses and reactions due to its reactivity and the presence of multiple bromine atoms which can be functionalized or substituted in chemical processes.

Synthesis Analysis

The synthesis of compounds related to 1,2,3-Tribromopropane has been explored in several studies. For instance, 2,2,3-Tribromopropanal has been utilized in the Skraup-type synthesis to produce 3-bromoquinolin-6-ols, demonstrating the versatility of tribromopropane derivatives in synthesizing heterocyclic compounds . Additionally, an improved synthesis method for 3-bromopropane-1,1,1-tricarboxylate triethyl ester, an important intermediate in pharmaceutical synthesis, has been reported, starting from methanetricarboxylate triethyl ester and reacting with 1,2-dibromopropane9.

Molecular Structure Analysis

Conformational studies of 1,2,3-tribromopropane have been conducted using nuclear magnetic resonance spectroscopy, revealing the most stable conformer and the influence of solvent polarity on the conformational equilibrium . These studies provide insights into the molecular structure and the preferred orientations of the bromine atoms in different environments.

Chemical Reactions Analysis

The reactivity of 1,2,3-tribromopropane and related compounds has been investigated in various chemical reactions. Homolytic isomerization of 1,1,1-trichloro-2-bromopropene under ultraviolet light has been shown to produce different isomers, indicating the potential for similar reactions with tribromopropane . The synthesis of triglycerides from 1,3-dibromopropan-2-ol demonstrates the use of brominated intermediates in the production of more complex lipid molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3-tribromopropane are influenced by its molecular structure and the presence of bromine atoms. The conformational equilibrium in solution and the impact of solvent interactions have been studied, providing a better understanding of the compound's behavior in different media . The synthesis and characterization of derivatives, such as tritylthio compounds, have also been explored, contributing to the knowledge of the compound's properties and potential applications .

Scientific Research Applications

Chemical Synthesis and Transformation

1,2,3-Tribromopropane and its derivatives serve as versatile reagents in chemical synthesis. For instance, 2,2,3-Tribromopropanal has been utilized in the Skraup-type synthesis of 3-Bromoquinolin-6-ols, with further transformation into various substituted quinolines. This compound, initially recognized in the 1950s, demonstrates utility in the transformation of diversely substituted anilines into bromo-quinoline derivatives, serving as intermediates for further chemical modifications (Lamberth et al., 2014).

Medicinal Chemistry and Bioactive Compounds

In the realm of medicinal chemistry, 1,2,3-triazole derivatives, which can be synthesized from compounds related to 1,2,3-Tribromopropane, have garnered attention. These derivatives are vital in various fields such as medicine, pesticides, and material sciences. The review by Ji Yu-b (2014) details the synthesis history and methods of these derivatives, underscoring their significance in producing bioactive compounds with wide applications (Ji Yu-b, 2014).

Material Science and Functional Materials

1,2,3-Triazole rings, closely related to the chemistry of 1,2,3-Tribromopropane, play a crucial role in the design of high-performance materials due to their anti-microbial and anti-fouling properties. The synthesis of these molecules, often through azide–alkyne click reactions, has potential applications in functionalizing a range of inorganic materials like metal oxide nanoparticles and carbon nanotubes. This chemistry is pivotal in developing hybrid nanocomposites for high-performance materials, as discussed in the review by Sasidhar Kantheti et al. (2015) (Kantheti et al., 2015).

Polymer and Coating Technologies

The chemistry of compounds like tris-3-(1-aziridino)propionates, which are related to the broader chemistry of 1,2,3-Tribromopropane, finds application in polymer and coating technologies. These compounds are used in a variety of applications including adhesives, coatings, photographic film coatings, inks, thermal imaging, and fabric coatings, demonstrating the versatility and commercial significance of this chemical domain (Roesler & Danielmeier, 2004).

Safety And Hazards

1,2,3-Tribromopropane is moderately toxic by ingestion . It was found to be mutagenic in strains TA1535 and TA100 of Salmonella typhimurium . When heated to decomposition, it emits toxic fumes of Br- . It is classified as a combustible liquid, and it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1,2,3-tribromopropane
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InChI

InChI=1S/C3H5Br3/c4-1-3(6)2-5/h3H,1-2H2
Source PubChem
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InChI Key

FHCLGDLYRUPKAM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9059129
Record name Propane, 1,2,3-tribromo-
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Molecular Weight

280.78 g/mol
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Physical Description

Liquid; mp = 16.5 deg C; [Merck Index] Light yellow liquid; mp = 16-17 deg C; [Sigma-Aldrich MSDS]
Record name 1,2,3-Tribromopropane
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Product Name

1,2,3-Tribromopropane

CAS RN

96-11-7
Record name 1,2,3-Tribromopropane
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Record name 1,2,3-Tribromopropane
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Record name s-Tribromopropane
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Record name Propane, 1,2,3-tribromo-
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Record name Propane, 1,2,3-tribromo-
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Record name 1,2,3-TRIBROMOPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
418
Citations
RH Mc Kee, RD Phillips, KA Traul - Cell Biology and Toxicology, 1987 - Springer
1,2-Dibromo-3-chloro-2-methylpropane (DBCMP) and 1,2,3- tribromo-2-methylpropane (TBMP) are contaminants formed during the manufacture of bromobutyl rubber. These chemicals …
Number of citations: 9 link.springer.com
J Thorbjørnsrud, OH Ellestad, P Klaboe… - Journal of Molecular …, 1973 - Elsevier
The infrared, far-infrared and Raman spectra of 1,2,3-trichloro- and 1,2,3-tribromopropane were recorded in the liquid state, in polar and non-polar solvents and in the crystalline state at …
Number of citations: 24 www.sciencedirect.com
L Ernst, T Schaefer - Canadian Journal of Chemistry, 1973 - cdnsciencepub.com
The pmr spectra of dilute solutions of 1,2,3-tribromopropane in carbon tetrachloride, acetonitrile, and dimethylsulfoxide as well as of the neat compound are examined. From the three- …
Number of citations: 10 cdnsciencepub.com
DH Chenery, AB Dempster, K Price… - Journal of Molecular …, 1975 - Elsevier
Abstract Analysis of the NMR spectra of 1,2,3-trichloropropane and 1,2,3-tribromopropane in various media shows the most stable conformer to be AG - . The populations of several …
Number of citations: 16 www.sciencedirect.com
R ST0LEVIK - Acta Chem. Scand. A, 1974 - actachemscand.org
Torsional force constants and frequencies, 45 cm-1 (10) and 86 cm^ lO), corresponding to torsional modes in the most abundant conformer, were determined by combining information …
Number of citations: 2 actachemscand.org
JE Gustsvsen, P Klaeboe, R Stølevik - Journal of Molecular Structure, 1978 - Elsevier
The far-IR and Raman spectra of 1,3-dichloro-, 1,3-dibromo-, 1,2,3-trichloro- and 1,2,3-tribromopropane were reinvestigated in solution and in the liquid state in the region 300-30 cm −1 …
Number of citations: 4 www.sciencedirect.com
R Saito-Suzuki, S Teramoto, Y Shirasu - Mutation Research, 1982 - europepmc.org
Dominant lethal studies were conducted in SD male rats with 5 halogenated 3-carbon compounds that are structurally similar to a known mutagen 1, 2-dibromo-3-chloropropane (DBCP)…
Number of citations: 37 europepmc.org
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
M Laag, EJ Soederlund, JG Omichinski… - Chemical research in …, 1991 - ACS Publications
A series of halogenated propanes were studied for renal and testicular necrogenic effects in the rat and correlated to their ability to induce in vivo renaland testicular DNA damage and …
Number of citations: 57 pubs.acs.org
II Popov - Chemistry of Heterocyclic Compounds, 1995 - Springer
In the interaction of benzimidazole-2-thione with 1, 2, 3-tribromopropane under conditions of interfacial catalysis in an alkaline medium, 2-(2-bromo-2-propenylthio)benzimidazole is …
Number of citations: 1 link.springer.com

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